D2/α1 Receptor Selectivity: Fluanisone Exhibits a Distinct Ratio vs. Haloperidol and Chlorpromazine
Fluanisone demonstrates a distinct receptor binding selectivity profile characterized by a low D2/α1 ratio of approximately 0.3, derived from its Ki values at D2 (2.9 nM) and α1 (0.87 nM) receptors [1]. This contrasts sharply with haloperidol, which exhibits a high D2/α1 ratio of approximately 60, and chlorpromazine, which has an intermediate ratio of approximately 2.0 [1]. The lower D2/α1 ratio for fluanisone indicates a more balanced antagonism of α1-adrenergic receptors relative to D2 receptors. This is a critical differentiating factor from haloperidol, which is highly selective for D2 over α1 receptors, a property associated with a higher propensity for catalepsy and extrapyramidal motor effects in preclinical models [1].
| Evidence Dimension | Receptor Selectivity (D2/α1 Ratio) |
|---|---|
| Target Compound Data | D2/α1 Ratio ≈ 0.3 (Derived from Ki values of 2.9 nM for D2 and 0.87 nM for α1) |
| Comparator Or Baseline | Haloperidol: D2/α1 Ratio ≈ 60; Chlorpromazine: D2/α1 Ratio ≈ 2.0 |
| Quantified Difference | Fluanisone's D2/α1 ratio is 200-fold lower than haloperidol and 6.7-fold lower than chlorpromazine. |
| Conditions | Radioligand displacement assays for dopamine D2 and alpha-1 adrenergic receptors. |
Why This Matters
This differential selectivity profile provides a mechanistic basis for fluanisone's distinct in vivo behavioral effects, offering researchers a tool to dissect the relative contributions of D2 versus α1 receptor blockade in neuroleptic action.
- [1] van Wijngaarden I, et al. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. J Med Chem. 1987;30(11):2099-104. View Source
